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Compound of Interest

Compound Name: Iridium acetate

Cat. No.: B8821325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Iridium acetate and its derivatives have emerged as powerful and versatile catalysts in

modern organic synthesis, enabling the efficient construction of complex molecular

architectures crucial for the pharmaceutical and fine chemical industries. The unique reactivity

of iridium catalysts facilitates a range of transformations, including C-H activation, asymmetric

hydrogenation, and allylic substitution, often with high levels of selectivity and functional group

tolerance. These application notes provide detailed protocols and compiled data for key iridium-

catalyzed reactions, offering a practical guide for researchers in the field.

Preparation of Iridium Catalyst Precursors
Many iridium-catalyzed reactions utilize in situ generated catalysts from stable iridium(III)

precursors. A common and versatile precursor is the pentamethylcyclopentadienyl iridium(III)

chloride dimer, [Cp*IrCl₂]₂. While iridium(III) acetate itself can be used, it is often employed as a

precursor for other iridium complexes.[1]

Protocol: Synthesis of [Cp*IrCl₂]₂
This protocol is adapted from literature procedures for the synthesis of the common iridium

precursor.[2]

Materials:

Iridium(III) chloride hydrate (IrCl₃·xH₂O)
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Pentamethylcyclopentadiene (Cp*H)

Methanol

Argon or Nitrogen atmosphere (inert gas)

Standard Schlenk line or glovebox equipment

Procedure:

In a Schlenk flask under an inert atmosphere, suspend iridium(III) chloride hydrate (1.0

equiv) in methanol.

Add pentamethylcyclopentadiene (2.0 equiv) to the suspension.

Heat the reaction mixture to reflux and stir for 24-48 hours. The color of the mixture will

typically change from dark brown/black to a deep red or orange.

Allow the mixture to cool to room temperature.

Reduce the solvent volume under vacuum.

The resulting solid is collected by filtration, washed with cold methanol and then a non-polar

solvent like hexane, and dried under vacuum to yield [Cp*IrCl₂]₂ as a red-orange solid.

Safety Precautions: Iridium compounds and organic solvents should be handled in a well-

ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and

safety glasses, should be worn.

Iridium-Catalyzed C-H Amidation of Benzoic Acids
Iridium catalysts enable the direct ortho-C-H amidation of benzoic acids using sulfonyl azides

as the nitrogen source. This method provides a straightforward route to anthranilic acid

derivatives, which are important structural motifs in many pharmaceutical compounds.[3][4] The

reaction proceeds under mild conditions with a broad substrate scope and excellent functional

group tolerance.[3]
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Experimental Protocol: Ortho-C-H Amidation of Benzoic
Acid
Materials:

Benzoic acid derivative (1.0 equiv)

Sulfonyl azide (1.0-1.2 equiv)

[Cp*IrCl₂]₂ (2-4 mol%)

Silver triflimide (AgNTf₂) (8-16 mol%)

Acetic acid (15 mol%)

Lithium carbonate (Li₂CO₃) (15 mol%)

1,2-Dichloroethane (DCE) as solvent

Procedure:

To a reaction vial, add the benzoic acid derivative, sulfonyl azide, [Cp*IrCl₂]₂, AgNTf₂, acetic

acid, and lithium carbonate.

Add 1,2-dichloroethane to achieve the desired concentration (typically 0.2 M).

Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C

for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

The residue can be purified by column chromatography on silica gel to afford the desired

ortho-amidated product.
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Data Presentation: Substrate Scope of C-H Amidation of
Benzoic Acids

Entry
Benzoic Acid
Substrate

Sulfonyl Azide Yield (%)[3][5]

1 Benzoic acid TsN₃ 95

2
4-Methoxybenzoic

acid
TsN₃ 92

3

4-

Trifluoromethylbenzoic

acid

TsN₃ 85

4 4-Chlorobenzoic acid TsN₃ 91

5 3-Methylbenzoic acid TsN₃ 88

6 2-Nitrobenzoic acid TsN₃ 45

7 Benzoic acid 4-Nosylazide 93

8 Benzoic acid Methylsulfonyl azide 89 (at RT)

TsN₃ = p-Toluenesulfonyl azide; 4-Nosylazide = 4-Nitrobenzenesulfonyl azide. Conditions may

vary slightly between substrates.

Visualization: C-H Amidation Workflow
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Reaction Setup

Reaction Work-up & Purification

Benzoic Acid +
Sulfonyl Azide

Stir at RT - 80 °C
(12-24 h)

[Cp*IrCl2]2 +
AgNTf2 +

AcOH/Li2CO3

DCE

Concentration Column Chromatography Ortho-Amidated
Product

Click to download full resolution via product page

Caption: General workflow for iridium-catalyzed C-H amidation.

Iridium-Catalyzed Asymmetric Hydrogenation of
Ketones
Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of ketones,

providing access to valuable chiral secondary alcohols with high enantioselectivity.[6] These

reactions are crucial in the synthesis of pharmaceutical intermediates. The catalysts are

typically generated in situ from an iridium precursor and a chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of
Acetophenone
Materials:

Acetophenone (1.0 equiv)

[Ir(COD)Cl]₂ (0.5-1.0 mol%)

Chiral ligand (e.g., (S,S)-f-Amphol) (1.1-2.2 mol%)
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Base (e.g., t-BuOK) (10 mol%)

Solvent (e.g., 2-propanol)

Hydrogen gas (H₂)

Procedure:

In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂, the chiral ligand, and the base.

Add the solvent (2-propanol) and stir the mixture for 30 minutes to allow for catalyst pre-

formation.

Add the acetophenone substrate to the reactor.

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction at a

specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 4-24

hours).

Carefully vent the reactor and concentrate the reaction mixture.

The product can be purified by chromatography to yield the chiral alcohol. The enantiomeric

excess (ee) is determined by chiral HPLC or GC.

Data Presentation: Substrate Scope of Asymmetric
Hydrogenation of Ketones
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Entry
Ketone
Substrate

Chiral
Ligand
System

Yield (%) ee (%) Ref.

1
Acetophenon

e

Ir-NNP

Ligand
98 99 [7]

2

4'-

Chloroacetop

henone

Ir-NNP

Ligand
97 98 [7]

3 1-Tetralone Ir-SpiroPAP >99 99 [8]

4

2-

Acetylpyridin

e

Ir-NNP

Ligand
95 97 [7]

5
Propiopheno

ne
Ir-f-Amphol 99 99 [5]

6

Cyclopropyl

methyl

ketone

Ir-NNP

Ligand
92 96 [7]

Conditions and ligand systems are optimized for each substrate and may vary.

Visualization: Catalytic Cycle for Asymmetric
Hydrogenation
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Active Ir-H Catalyst
[L*Ir(H)]
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 + Ketone
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(R1COR2)

H2
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Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Iridium-Catalyzed Asymmetric Allylic Alkylation
Iridium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of

C-C bonds, enabling the construction of stereogenic centers with high levels of regio- and

enantioselectivity. This reaction is particularly valuable for the synthesis of complex molecules

containing quaternary carbon centers.[9][10]

Experimental Protocol: Asymmetric Allylic Alkylation of
a Malonate
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Materials:

Dialkyl malonate (1.0-1.5 equiv)

Allylic carbonate or acetate (1.0 equiv)

[Ir(COD)Cl]₂ (1-2 mol%)

Chiral phosphoramidite ligand (2-4 mol%)

Base (e.g., Cs₂CO₃ or LiOt-Bu)

Solvent (e.g., THF, DCM)

Procedure:

In an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral ligand in the solvent and stir for

20-30 minutes.

Add the dialkyl malonate and the base, and stir for another 15 minutes.

Add the allylic electrophile to initiate the reaction.

Stir the reaction at the specified temperature (e.g., room temperature) until completion

(monitored by TLC or GC).

Quench the reaction (e.g., with saturated NH₄Cl solution) and extract the product with an

organic solvent.

Dry the combined organic layers, concentrate, and purify by flash chromatography to obtain

the enantioenriched product.

Data Presentation: Substrate Scope of Asymmetric
Allylic Alkylation
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Entry Nucleophile Electrophile Yield (%) ee (%) Ref.

1
Dimethyl

malonate

Cinnamyl

carbonate
92 96 [11]

2
Diethyl

malonate

(E)-4-

phenylbut-3-

en-2-yl

carbonate

93 97 [10]

3
Ethyl

cyanoacetate

Cinnamyl

carbonate
95 94 (dr >20:1) [12]

4
Dimethyl

malonate

(E)-1,3-

diphenylallyl

acetate

85 95 [11]

5

Ethyl 2-

methyl-3-

oxobutanoate

Cinnamyl

carbonate
88 98 (dr 15:1) [9]

dr = diastereomeric ratio. Conditions and ligands are highly specific to the reaction.

Visualization: Logical Flow of Stereodivergent Allylic
Alkylation
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Caption: Control of stereoisomers in sequential AAA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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